
APJ receptor agonist 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
APJ receptor agonist 4 is a potent and orally active agonist of the apelin receptor (APJ). It has shown promising pharmacological properties, particularly in the treatment of heart failure. The compound exhibits excellent pharmacokinetic profiles and has been studied extensively for its therapeutic potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of APJ receptor agonist 4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized using a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final compound is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and employing efficient purification methods to produce the compound in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions
APJ receptor agonist 4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions are commonly employed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties .
Aplicaciones Científicas De Investigación
APJ receptor agonist 4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study receptor-ligand interactions and signal transduction pathways.
Biology: Investigated for its role in modulating physiological processes such as fluid homeostasis and energy metabolism.
Medicine: Explored as a potential therapeutic agent for treating heart failure, hypertension, and other cardiovascular diseases.
Industry: Utilized in the development of new pharmacological agents targeting the apelin receptor
Mecanismo De Acción
APJ receptor agonist 4 exerts its effects by binding to the apelin receptor (APJ), a G protein-coupled receptor. Upon binding, it activates various intracellular signaling pathways, including:
G-protein signaling: Involves the activation of G-proteins, leading to downstream effects such as increased cardiac contractility.
β-arrestin signaling: Mediates receptor internalization and desensitization, contributing to the regulation of receptor activity
Comparación Con Compuestos Similares
Similar Compounds
Apelin-13: A natural ligand for the apelin receptor with strong biological potency.
BMS-986224: A small-molecule APJ agonist with similar receptor binding and signaling profiles.
Elabela: Another endogenous ligand for the apelin receptor, involved in various physiological processes.
Uniqueness
APJ receptor agonist 4 is unique due to its excellent pharmacokinetic profile and oral bioavailability. Unlike some natural ligands, it is more stable and can be administered orally, making it a promising candidate for therapeutic applications .
Propiedades
Fórmula molecular |
C28H28ClFN6O3 |
|---|---|
Peso molecular |
551.0 g/mol |
Nombre IUPAC |
5-[3-(5-chloro-3-fluoropyridin-2-yl)pyrrolidine-1-carbonyl]-3-(2,6-diethylphenyl)-6-hydroxy-2-(1-methylpyrazol-3-yl)pyrimidin-4-one |
InChI |
InChI=1S/C28H28ClFN6O3/c1-4-16-7-6-8-17(5-2)24(16)36-25(21-10-11-34(3)33-21)32-26(37)22(28(36)39)27(38)35-12-9-18(15-35)23-20(30)13-19(29)14-31-23/h6-8,10-11,13-14,18,37H,4-5,9,12,15H2,1-3H3 |
Clave InChI |
ZJTWRAXKYGIUOR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)CC)N2C(=NC(=C(C2=O)C(=O)N3CCC(C3)C4=C(C=C(C=N4)Cl)F)O)C5=NN(C=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



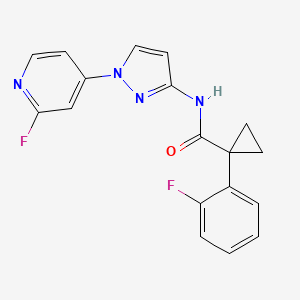

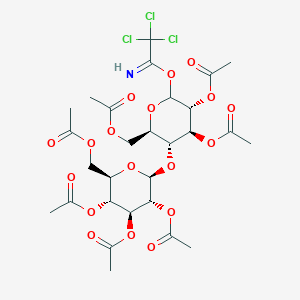

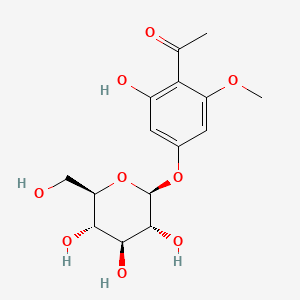

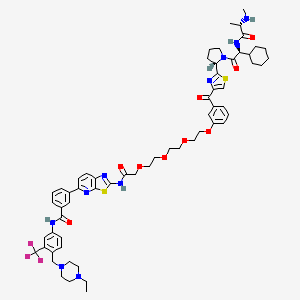

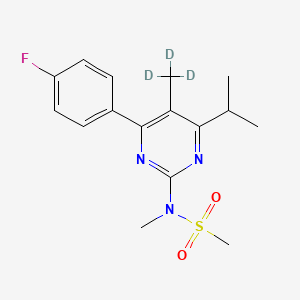
![(6S)-1-[[4-[bis(trideuteriomethyl)amino]-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid;hydrate](/img/structure/B12428864.png)
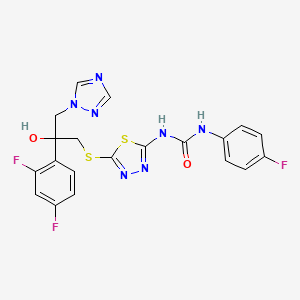
![[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-14-hydroxy-11-(hydroxymethyl)-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12428868.png)

